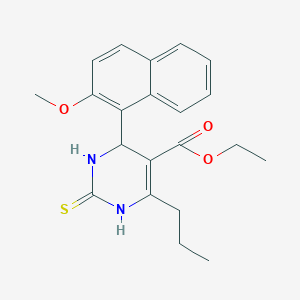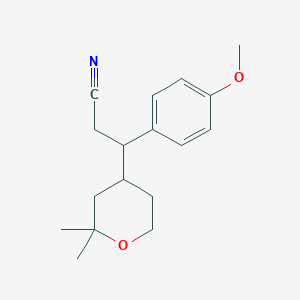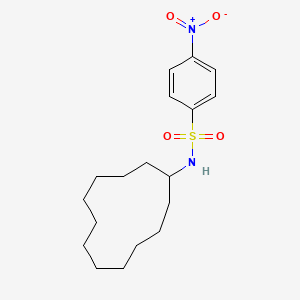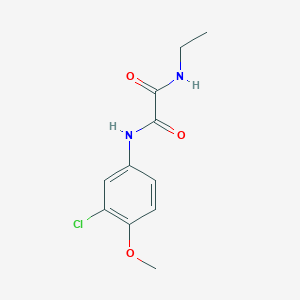
5-pentyl-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-pentyl-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and agriculture. This compound is also known as Thioflavin T, and it belongs to the class of heterocyclic compounds. In
Mecanismo De Acción
The mechanism of action of 5-pentyl-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione involves its ability to bind to amyloid fibrils and other beta-sheet-rich aggregates. This binding leads to an increase in fluorescence intensity, which can be detected by various imaging techniques. Thioflavin T is also known to induce the formation of amyloid fibrils in vitro, making it a useful tool for studying the kinetics of fibril formation.
Biochemical and Physiological Effects:
5-pentyl-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to have minimal toxicity in vitro and in vivo. However, its effects on biological systems are not well understood, and further research is needed to determine its potential side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 5-pentyl-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in lab experiments is its high sensitivity and selectivity for amyloid fibrils. Thioflavin T is also relatively inexpensive and easy to use, making it a popular choice for researchers studying protein aggregation. However, its limitations include its potential to induce fibril formation and its limited ability to detect non-fibrillar aggregates.
Direcciones Futuras
There are several future directions for the use of 5-pentyl-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in scientific research. One area of interest is the development of new fluorescent probes that can detect non-fibrillar protein aggregates. Another potential application is the use of Thioflavin T as a therapeutic agent for the treatment of amyloid-related diseases. Finally, further research is needed to determine the potential side effects of using this compound in biological systems.
Conclusion:
In conclusion, 5-pentyl-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a versatile compound that has numerous applications in scientific research. Its ability to selectively bind to amyloid fibrils makes it a useful tool for studying protein aggregation, and its potential therapeutic applications make it an exciting area of research. However, further studies are needed to fully understand its mechanism of action and potential side effects in biological systems.
Métodos De Síntesis
The synthesis of 5-pentyl-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is typically carried out through the reaction of 2-thioxo-4,6(1H,5H)-pyrimidinedione with an aryl aldehyde in the presence of a base. This reaction leads to the formation of a yellow-colored powder, which is the pure form of Thioflavin T.
Aplicaciones Científicas De Investigación
5-pentyl-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been extensively studied for its potential applications in scientific research. One of the primary uses of this compound is in the study of amyloid fibrils, which are protein aggregates that are associated with various neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Thioflavin T is used as a fluorescent probe to detect the presence of amyloid fibrils in biological samples.
Propiedades
IUPAC Name |
5-pentyl-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-2-3-5-10-12-13(18)16-15(20)17(14(12)19)11-8-6-4-7-9-11/h4,6-9,12H,2-3,5,10H2,1H3,(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTWBEVPRBMORK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1C(=O)NC(=S)N(C1=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Pentyl-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1-hydroxyethyl)phenyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5037611.png)

![3-(1,3-dimethyl-2,4,6-trioxo-2,3,4,5,6,11-hexahydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidin-5-yl)phenyl 4-methylbenzoate](/img/structure/B5037616.png)



![5-{3-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5037644.png)
![1-(4-biphenylyl)-3-[(4-hydroxyphenyl)amino]-2-propen-1-one](/img/structure/B5037660.png)

![4-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5037669.png)
![5,7-diphenyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepine perchlorate](/img/structure/B5037671.png)

![5-{2-[3-(3,4-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5037692.png)
![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(isopropylamino)nicotinamide](/img/structure/B5037706.png)